molecular formula C9H10O6 B14693559 Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate CAS No. 33038-35-6

Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate

Cat. No.: B14693559
CAS No.: 33038-35-6
M. Wt: 214.17 g/mol
InChI Key: RBMGLOGIPWNVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two ester groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available starting materials and catalysts to optimize yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 2-(carboxymethyl)furan-3,4-dicarboxylate.

    Reduction: Formation of 2-(hydroxymethyl)furan-3,4-dimethanol.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate is unique due to the presence of both ester and hydroxymethyl groups on the furan ring

Properties

CAS No.

33038-35-6

Molecular Formula

C9H10O6

Molecular Weight

214.17 g/mol

IUPAC Name

dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate

InChI

InChI=1S/C9H10O6/c1-13-8(11)5-4-15-6(3-10)7(5)9(12)14-2/h4,10H,3H2,1-2H3

InChI Key

RBMGLOGIPWNVML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1C(=O)OC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.